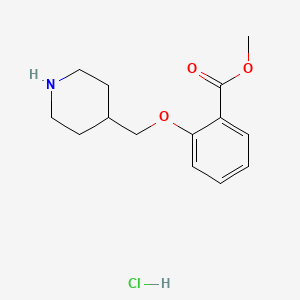

Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

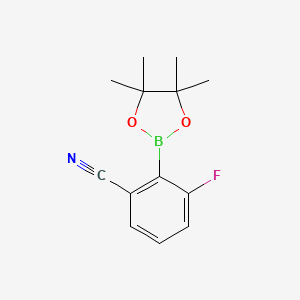

Molecular Structure and Interaction Analysis

Studies have examined the molecular structures and interactions of compounds structurally related to Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride. For instance, research delving into trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors detailed the molecular structures and dihedral angles of related compounds, highlighting the significance of their molecular interactions (Li et al., 2005).

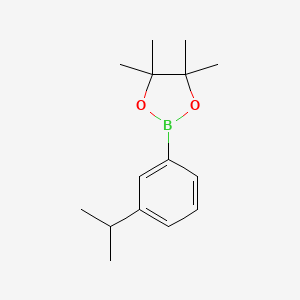

Pharmaceutical Synthesis and Applications

Significant research has been directed towards the synthesis and photophysical properties of compounds akin to Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride. A study focused on the synthesis and photophysical properties of S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate (MHPB), underlining their potential in pharmaceutical applications (Yoon et al., 2019).

Antiparasitic Potential

Research on Piper species has unveiled benzoic acid derivatives with significant antiparasitic activity. The study identified compounds like methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate showcasing leishmanicidal and trypanocidal effects, indicating the therapeutic potential of related compounds (Flores et al., 2008).

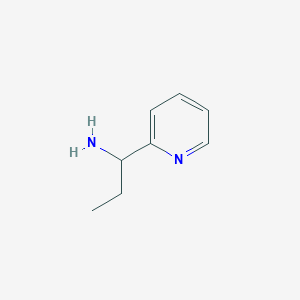

Crystallography and Self-Assembly

The field of crystallography has also seen contributions related to Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride. A study on novel 2-aminopyrimidinones revealed insights into their self-assembly and hydrogen bonding, providing valuable information for material science and nanochemistry (Bararjanian et al., 2010).

Metabolic Fate and Toxicity Assessment

The metabolic fate of synthetic cannabinoid receptor agonists structurally similar to Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride has been a focus of toxicological studies. Research investigating the in vitro metabolic fate of these compounds provides critical insights for clinical toxicology and drug safety (Richter et al., 2022).

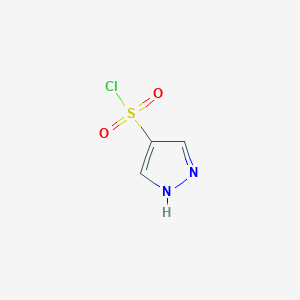

Antimicrobial and Antioxidant Properties

Explorations into the antimicrobial and antioxidant properties of related compounds have been conducted. Studies on trimethylpiperidin-4-ol derivatives and their antimicrobial activity against a range of microorganisms emphasize the potential of Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride in developing new antimicrobial agents (Dyusebaeva et al., 2017).

properties

IUPAC Name |

methyl 2-(piperidin-4-ylmethoxy)benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-2-3-5-13(12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNCBALKIXTKOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)

![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)